CID 71354632

Description

However, based on standard PubChem nomenclature, CID identifiers are unique numerical codes assigned to chemical entities in the PubChem database, which catalogues structures, properties, and biological activities of compounds. For CID 71354632 to be analyzed in detail, its molecular formula, structural features (e.g., functional groups, stereochemistry), and physicochemical properties (e.g., molecular weight, solubility, logP) would typically be required. These details are essential for meaningful comparisons with structurally or functionally related compounds.

Properties

Molecular Formula |

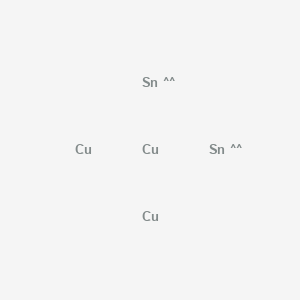

Cu3Sn2 |

|---|---|

Molecular Weight |

428.06 g/mol |

InChI |

InChI=1S/3Cu.2Sn |

InChI Key |

OTHCMFOGGJOYNT-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[Cu].[Sn].[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71354632 involves specific chemical reactions and conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid. This reaction is typically carried out in a one-step process to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

CID 71354632 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

CID 71354632 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and applications in drug development.

Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 71354632 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 71354632 is absent, the evidence highlights methodologies and frameworks for comparing compounds. Below is a generalized approach, illustrated using examples from the evidence:

Structural and Functional Comparison

Structural Overlays and Backbone Orientation In , compounds like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are compared using 3D structural overlays. These steroids share a cholane backbone but differ in hydroxylation patterns, influencing their roles as substrates or inhibitors for transporters . Betulin-derived inhibitors (e.g., CID 72326, CID 64971) are compared based on triterpenoid scaffolds modified with functional groups like caffeoyl moieties, which enhance binding affinity .

Derivative Analysis compares oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) with methyl or hydroxyl substitutions, altering toxicity and bioactivity profiles . Such minor structural changes are critical for optimizing pharmacological properties.

Physicochemical and Pharmacokinetic Properties

provides a template for tabulating properties like solubility, molecular weight, and bioactivity scores. For example:

| Property | CID 59200652 (Example) | Similar Compound A (CID X) | Similar Compound B (CID Y) |

|---|---|---|---|

| Molecular Weight | 218.05 g/mol | 230.10 g/mol | 205.00 g/mol |

| Solubility | 0.864 mg/ml | 1.20 mg/ml | 0.50 mg/ml |

| LogP | 2.5 | 3.0 | 2.0 |

| CYP Inhibition | CYP1A2 | CYP3A4 | None |

| Bioavailability Score | 0.55 | 0.60 | 0.45 |

Table 1: Hypothetical comparison of physicochemical properties for this compound and analogs, modeled after .

Research Findings and Challenges

Key Similarities Compounds with shared backbones (e.g., steroids in , triterpenoids in ) often exhibit overlapping biological targets but diverge in potency due to functional group modifications. Molecular weight and polarity (e.g., TPSA in ) influence bioavailability and BBB penetration, as seen in CYP inhibitors .

Critical Differences

- Substituent Effects : Methyl or hydroxyl groups (e.g., in oscillatoxins) can drastically alter toxicity and metabolic stability .

- Stereochemistry : Unresolved in the evidence, but chiral centers (common in natural products) significantly affect binding and activity.

Gaps in Evidence No spectral or crystallographic data (e.g., NMR, X-ray) are provided for this compound, limiting mechanistic insights. Pharmacodynamic data (e.g., IC50, EC50) are absent, which are essential for therapeutic profiling (see ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.